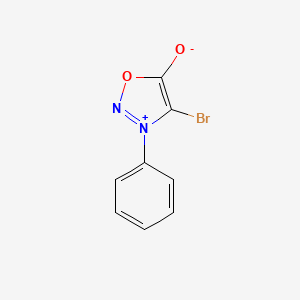

4-Bromo-3-phenylsydnone

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-3-phenyloxadiazol-3-ium-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-8(12)13-10-11(7)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZKTBQGLPVCRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=NOC(=C2Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157222 | |

| Record name | 4-Bromo-3-phenylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13183-09-0 | |

| Record name | 4-Bromo-3-phenylsydnone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-phenylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 4 Bromo 3 Phenylsydnone and Its Derivatives

Classical Bromination Methods of 3-Phenylsydnone (B89390)

The introduction of a bromine atom onto the 3-phenylsydnone scaffold is a well-established transformation, typically proceeding as an electrophilic aromatic substitution. The C-4 position of the sydnone (B8496669) ring is both nucleophilic and acidic, making it the primary site for such reactions. slideshare.net

Direct Halogenation Protocols

Direct halogenation represents the most straightforward approach to synthesizing 4-halo sydnones. Bromination has been the most extensively studied of these halogenation methods. researchgate.net A common and effective protocol involves the use of elemental bromine in the presence of a mild base, such as sodium bicarbonate. This reaction is typically performed in a suitable solvent and yields the desired C-4 bromo product. For instance, the bromination of 3-phenylsydnone using bromine and sodium bicarbonate furnishes 4-bromo-3-phenylsydnone in a 78% yield. researchgate.net

Specific Bromination at the C-4 Position

The electronic properties of the sydnone ring inherently direct bromination to the C-4 position. The N-3 nitrogen atom exerts an electron-withdrawing effect on the attached phenyl ring, deactivating it towards electrophilic attack. researchgate.net Consequently, electrophilic substitution occurs preferentially on the electron-rich sydnone ring. Regardless of the specific bromination method or the amount of reagent used, the bromine atom is consistently introduced at the C-4 position. researchgate.net This inherent regioselectivity makes the synthesis of this compound highly specific, avoiding competing bromination on the N-aryl substituent, even in cases where the aryl group possesses activating substituents like dimethoxy groups. researchgate.net

| Reagents | Product | Yield | Reference |

| Bromine, Sodium Bicarbonate | This compound | 78% | researchgate.net |

Precursor Synthesis and Halogenation for this compound Analogs

The synthesis of analogs, such as those with a bromoacetyl group at the C-4 position, requires a multi-step approach involving the initial synthesis of a precursor followed by a targeted halogenation reaction.

Synthesis of 4-Acetyl-3-arylsydnones

Sydnones that are unsubstituted at the C-4 position readily undergo electrophilic substitution reactions like acetylation. nih.govresearchgate.net The synthesis of 4-acetyl-3-arylsydnones is a key step in producing various derivatives. This is typically achieved through a Friedel-Crafts-type acylation reaction. Common reagents for this transformation include acetic anhydride (B1165640) in the presence of a catalyst. nih.govresearchgate.net A variety of catalysts can be employed for this direct acylation, although yields can vary significantly depending on the chosen method and the substituents on the aryl ring. researchgate.net For example, conventional acylation using phosphorus pentoxide (P₂O₅) or boron trifluoride (BF₃) often results in low yields of 30-40%. researchgate.net

| Acylation Reagent | Catalyst / Conditions | Reference |

| Acetic Anhydride | Phosphorus Pentoxide (P₂O₅) | researchgate.net |

| Acetic Anhydride | Boron Trifluoride Etherate (BF₃·Et₂O) | researchgate.net |

| Acetic Anhydride | Perchloric Acid (HClO₄) | slideshare.net |

| Acetic Anhydride | Montmorillonite K-10 Clay | slideshare.netresearchgate.net |

| Acetic Anhydride | Bismuth Triflate (Bi(OTf)₃) | researchgate.netnih.gov |

Bromination of 4-Acetyl-3-arylsydnones to 4-Bromoacetyl-3-phenylsydnone

Once the 4-acetyl-3-arylsydnone precursor is obtained, the acetyl group can be brominated to yield the corresponding 4-bromoacetyl derivative. This reaction specifically targets the α-carbon of the acetyl group rather than the sydnone ring itself.

A described method for this transformation involves dissolving the 4-acetyl-3-arylsydnone in chloroform (B151607) and adding an equimolar amount of bromine. The reaction is carried out under visible light irradiation. nih.govresearchgate.net After the reaction is complete, the solvent is removed under a vacuum, and the resulting 4-bromoacetyl-3-phenylsydnone can be purified by recrystallization from ethanol (B145695). nih.govresearchgate.net A similar strategy has been used to synthesize 4-(2-bromopropionyl)-3-phenylsydnone from its 4-propionyl precursor using bromine in glacial acetic acid. nih.gov

| Substrate | Reagents | Solvent | Conditions | Product |

| 4-Acetyl-3-arylsydnone | Bromine (1 eq.) | Chloroform | Visible light irradiation | 4-Bromoacetyl-3-phenylsydnone |

Advanced and Green Synthetic Methodologies

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the halogenation of sydnones. Mechanochemistry, which involves conducting reactions in a ball mill with minimal or no solvent, has emerged as a powerful green alternative. bohrium.com

An efficient mechanochemical method for the bromination of 3-phenylsydnone involves mixing the sydnone with equimolar amounts of N-bromosuccinimide (NBS) and acetic anhydride in a vibratory ball mill. bohrium.com This solvent-less approach produces the pure this compound in an almost quantitative yield (99%) after a simple extraction and washing procedure.

This method presents a significant improvement over classical solution-based protocols that may use more hazardous reagents or toxic solvents. For comparison, the same reaction conducted in acetic anhydride as a solvent (in solution) also provides a high yield (95%), demonstrating that the combination of NBS and acetic anhydride is highly effective for this transformation both in solution and under solvent-free mechanochemical conditions. These methods avoid toxic solvents like DMF and offer better selectivity and higher yields.

| Method | Reagents | Conditions | Yield |

| Mechanochemical | 1 eq. NBS, 1 eq. Acetic Anhydride | Vibratory Ball Mill | 99% |

| Solution Chemistry | 1 eq. NBS | Acetic Anhydride (solvent) | 95% |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of various heterocyclic compounds. nih.gov While direct microwave-assisted bromination of 3-phenylsydnone is not extensively detailed, the applicability of this technology to the functionalization of the sydnone ring at the C4 position has been demonstrated through Friedel-Crafts acylation reactions. rasayanjournal.co.in

A rapid and environmentally benign synthesis of a series of 4-acetyl-3-(4-substituted phenyl)sydnones has been developed using microwave irradiation. rasayanjournal.co.in This method employs bismuth triflate as a catalyst and acetic anhydride as the acylating agent. The reactions are carried out in a microwave oven, significantly reducing the reaction time to minutes compared to conventional heating methods. rasayanjournal.co.in This approach highlights the potential of microwave energy to efficiently drive electrophilic substitution on the sydnone ring, a reaction class to which bromination belongs. The key advantages observed include operational simplicity, reduced environmental impact, and excellent product yields. rasayanjournal.co.in

Table 1: Microwave-Assisted Synthesis of 4-Acetyl-3-(4-substituted phenyl)sydnones rasayanjournal.co.in

| Substituent (R) | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|

| -H | 160 | 15 | 92 |

| -CH3 | 160 | 15 | 90 |

| -OCH3 | 160 | 15 | 88 |

| -Cl | 160 | 15 | 94 |

Mechanochemical Approaches for Halogenation and Derivatization

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force such as grinding or milling, offers a solvent-free, efficient, and environmentally friendly alternative to traditional solution-phase synthesis. rsc.org This approach has been successfully applied to the halogenation of 3-phenylsydnone. researchgate.netbohrium.com

The bromination of 3-phenylsydnone can be achieved with high efficiency by milling the sydnone with an equimolar amount of N-bromosuccinimide (NBS) and acetic anhydride in a vibratory ball mill. researchgate.netbohrium.com This solventless method provides excellent yields and reduces the environmental impact associated with solvent use. bohrium.com Similar mechanochemical strategies have been developed for the chlorination and iodination of the sydnone ring. rsc.org For instance, milling 3-phenylsydnone with N-iodosuccinimide (NIS) and acetic acid leads to complete conversion to the desired 4-iodosydnone in a short time. rsc.orgrsc.org The resulting 4-halosydnones can be purified with a simple extraction and washing, often avoiding the need for column chromatography. rsc.org

Interestingly, when the mechanochemical reaction is conducted with heating, a fast and efficient ring rearrangement of the sydnone can occur, yielding 1,3,4-oxadiazolin-2-ones. researchgate.netbohrium.com

Table 2: Mechanochemical Halogenation of 3-Phenylsydnone rsc.org

| Halogenating Agent | Additive | Time (h) | Product | Conversion/Yield (%) |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Acetic Acid | 5 | 4-Chloro-3-phenylsydnone | 40% (Conversion) |

| N-Bromosuccinimide (NBS) | Acetic Acid | 5 | This compound | 38% (Isolated Yield) |

| N-Iodosuccinimide (NIS) | Acetic Acid | 1.5 | 4-Iodo-3-phenylsydnone | 74% (Isolated Yield) |

Synthetic Routes to Key Intermediates for this compound Modification

The C4-bromo substituent on the 3-phenylsydnone ring is a versatile handle for introducing a wide range of functional groups, primarily through cross-coupling reactions. The synthesis of key intermediates, either from this compound or through analogous functionalization of the parent sydnone, is crucial for expanding the chemical space of this mesoionic scaffold.

Formylation: A fundamental modification is the introduction of a formyl group at the C4 position. 4-Formyl-3-phenylsydnone is a valuable intermediate for synthesizing more complex derivatives, such as chalcones and other heterocyclic systems, through condensation reactions. nih.gov The Vilsmeier-Haack reaction, using reagents like phosphoryl chloride and N-methylformanilide, is a standard method for this transformation. nih.govresearchgate.net

Carbon-Carbon Coupling Reactions: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. For instance, its alkynylation with aryl acetylenes has been reported, providing a route to 4-alkynyl-3-phenylsydnones. acs.org These alkynylated sydnones are themselves important intermediates. While attempts at Suzuki-Miyaura cross-coupling with this compound under mechanochemical conditions have resulted in low yields, this remains an area of active development for the synthesis of C4-aryl sydnones. rsc.org

Synthesis of Triazole Derivatives: The alkynyl sydnone intermediates, accessible from this compound, are precursors for the synthesis of 3-phenyl-4-(1,2,3-triazol-4-yl)sydnones via the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". nih.gov This reaction, typically catalyzed by copper(I), involves the coupling of the terminal alkyne on the sydnone with an organic azide, leading to a stable triazole-linked sydnone conjugate. This strategy is a robust method for linking the sydnone core to other molecular fragments. nih.gov

Table 3: Examples of Key Intermediates and Their Synthesis

| Intermediate | Synthetic Method | Precursor | Significance |

|---|---|---|---|

| 4-Formyl-3-phenylsydnone | Vilsmeier-Haack Reaction | 3-Phenylsydnone | Precursor for chalcones and heterocycles nih.govresearchgate.net |

| 4-(Arylethynyl)-3-phenylsydnone | Sonogashira Coupling | This compound | Intermediate for click chemistry and further functionalization acs.org |

| 4-(1,2,3-Triazol-4-yl)-3-phenylsydnone | Huisgen Cycloaddition | 4-Alkynyl-3-phenylsydnone | Stable conjugates linking sydnones to other molecules nih.gov |

Based on a comprehensive review of available scientific literature, it has been determined that detailed single-crystal X-ray diffraction studies and an in-depth analysis of the supramolecular architecture for the specific chemical compound This compound are not publicly available.

The requested structural elucidation, including molecular conformation, dihedral angles, hydrogen bonding networks, π-stacking, and halogen bonding, requires precise atomic coordinates and crystal packing information derived from single-crystal X-ray diffraction experiments.

While extensive research and crystallographic data are available for closely related derivatives, such as 4-Bromoacetyl-3-phenylsydnone and 4-(2-bromopropionyl)-3-phenylsydnone nih.goviucr.orgnih.govresearchgate.netresearchgate.net, these compounds possess different substituents at the 4-position of the sydnone ring. The presence of an acetyl or propionyl group significantly alters the molecule's electronic properties, steric profile, and intermolecular interactions compared to a direct bromine substitution.

Therefore, presenting the structural data of these derivatives as representative of this compound would be scientifically inaccurate and would not adhere to the strict requirement of focusing solely on the specified compound. Consequently, the generation of the requested article with the specified outline and required scientific accuracy is not possible at this time due to the absence of the necessary primary research data for this compound.

Advanced Structural Elucidation and Intermolecular Interactions of 4 Bromo 3 Phenylsydnone

Supramolecular Architecture in the Solid State

Other Weak Intermolecular Contacts

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are essential for confirming the molecular structure of 4-Bromo-3-phenylsydnone, ensuring the correct connectivity of atoms and providing insight into its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromaticity and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity and aromatic nature of this compound. The data from both ¹H and ¹³C NMR spectra are consistent with the proposed structure, detailing the chemical environment of each nucleus.

In the ¹H NMR spectrum, the protons of the phenyl group appear as a multiplet in the aromatic region, specifically between δ 7.60 and 7.76 ppm. The integration of this signal corresponds to five protons, which confirms the presence of the monosubstituted phenyl ring attached to the sydnone (B8496669) core.

The ¹³C NMR spectrum provides further evidence for the compound's connectivity. It shows six distinct signals corresponding to the eight carbon atoms in the molecule. The signal at 166.9 ppm is attributed to the carbonyl carbon (C=O) of the sydnone ring. The carbon atom bonded to the bromine (C4) is observed at 86.4 ppm. The remaining four signals at 126.1, 131.1, 133.7, and 135.1 ppm correspond to the carbons of the phenyl ring, with their chemical shifts confirming the aromatic character of the molecule.

| NMR Data for this compound | |

| ¹H NMR (400MHz, CDCl₃) | δ (ppm) |

| Phenyl Protons | 7.60-7.76 (m, 5H) |

| ¹³C NMR (125 MHz, CD₃CN) | δ (ppm) |

| C=O (Sydnone) | 166.9 |

| Phenyl Carbons | 135.1, 133.7, 131.1, 126.1 |

| C4-Br (Sydnone) | 86.4 |

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. While a specific experimental spectrum for this compound is not detailed, the expected vibrational modes can be predicted based on its structure and data from related sydnone compounds. researchgate.net

The most characteristic absorption is the strong stretching vibration of the sydnone carbonyl group (C=O), which is expected in the range of 1720–1790 cm⁻¹. researchgate.net The aromatic phenyl ring would exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450–1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

| Predicted IR Vibrational Modes for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Sydnone C=O Stretch | 1720 - 1790 researchgate.net |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of this compound. The analysis provides direct evidence for the molecular formula, C₈H₅BrN₂O₂.

Low-resolution mass spectrometry (LCMS) shows a pair of peaks for the protonated molecule [M+H]⁺ at m/z 241.1 and 243.1. This distinctive pattern, with two peaks of nearly equal intensity separated by two mass units, is the characteristic isotopic signature of a compound containing a single bromine atom (due to the natural abundance of isotopes ⁷⁹Br and ⁸¹Br).

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the molecular formula. The calculated exact mass for the protonated molecule [C₈H₅BrN₂O₂ + H]⁺ is 240.9613 amu, while the experimentally found value is 240.9604 amu. This close correlation between the theoretical and experimental mass provides definitive confirmation of the compound's elemental composition.

| Mass Spectrometry Data for this compound | |

| Technique | Result |

| LCMS (ESI) | m/z 241.1 [M+H]⁺, 243.1 [M+H]⁺ |

| HRMS (ESI) Calculated | 240.9613 for [C₈H₅BrN₂O₂ + H]⁺ |

| HRMS (ESI) Found | 240.9604 |

Computational Chemistry and Theoretical Insights into 4 Bromo 3 Phenylsydnone

Computational Studies of Sydnone (B8496669) Ring Reactivity

Computational chemistry provides powerful tools to elucidate the electronic structure and reactivity of complex molecules like 4-bromo-3-phenylsydnone. Theoretical studies, ranging from early molecular orbital (MO) calculations to modern density functional theory (DFT), have offered significant insights into the unique reactivity of the sydnone ring.

Early computational work on related compounds such as 3-phenylsydnone (B89390) using Hückel molecular orbital (HMO) techniques provided the first theoretical evidence for the ring's electronic distribution. plu.mx These studies calculated charge densities and bond orders, revealing key features that govern reactivity. A significant finding was the prediction of high electron density at the C4 position of the sydnone ring. iajesm.in This nucleophilic character at C4 explains the propensity of sydnones unsubstituted at this position to undergo electrophilic substitution reactions. researchgate.netneliti.com Furthermore, these calculations supported the representation of the exocyclic C5-O6 bond as having considerable double-bond character. neliti.com

The nature of aromaticity in sydnones has been a subject of extensive theoretical investigation. While they exhibit some properties of aromatic compounds, such as planarity and resonance stabilization, their participation in reactions like 1,3-dipolar cycloadditions suggests a departure from true aromatic character. slideshare.net Consequently, sydnones are often classified as pseudo-aromatic or nonaromatic. iajesm.inslideshare.netwikipedia.org Recent computational studies support this view, indicating that while the ring system is well-stabilized by electron and charge delocalization, it does not fit the classical definition of aromaticity. neliti.comwikipedia.org This dual nature—possessing both aromatic-like stability and dipolar reactivity—is central to its chemical behavior.

Modern computational methods, particularly DFT, have enabled a more detailed understanding of the electronic factors governing sydnone reactivity. Calculations on substituted 3-phenylsydnones have been used to analyze the electronic effects of substituents on reaction rates, particularly in cycloaddition reactions. nih.gov For instance, in strain-promoted cycloadditions with bicyclononyne, computational analysis showed that the reactivity is influenced by the charge distribution at the N2 and C5 positions of the sydnone ring. nih.gov The energy barriers for these reactions have been computationally evaluated, providing predictive models for their kinetics. nih.govdntb.gov.ua

DFT calculations have also been instrumental in mapping reaction mechanisms. For this compound specifically, computational studies have been employed to shed light on its transformation pathways. These theoretical models can compute transition state energies and optimized geometries of intermediates, providing a step-by-step view of the reaction coordinate. goums.ac.irresearchgate.net Such studies are crucial for understanding complex rearrangements and for designing new synthetic routes. The insights gained from these computational models are invaluable for predicting how the electronic properties of the sydnone ring, as modified by the phenyl and bromo substituents, dictate its chemical behavior.

Table 1: Summary of Theoretical Insights into Sydnone Ring Properties This table consolidates findings from various computational studies on 3-phenylsydnone and related structures to illustrate the key electronic characteristics of the ring.

| Property | Computational Method | Key Finding | Implication for Reactivity |

|---|---|---|---|

| Charge Distribution | Hückel Molecular Orbital (HMO) / DFT | High electron density at C4; significant negative charge on exocyclic oxygen (O6). iajesm.inwikipedia.org | C4 is a primary site for electrophilic attack. slideshare.net |

| Bond Order | Hückel Molecular Orbital (HMO) | Significant double-bond character for the exocyclic C5=O6 bond. neliti.com | Explains the characteristic carbonyl stretching frequency in IR spectra. |

| Aromaticity | Various Computational Studies | Considered pseudo-aromatic or nonaromatic, but stabilized by charge/electron delocalization. slideshare.netwikipedia.org | Allows for both electrophilic substitution and 1,3-dipolar cycloaddition reactions. |

| Reactivity Indices | Density Functional Theory (DFT) | Frontier molecular orbitals (HOMO/LUMO) are key to understanding cycloaddition reactivity. nih.govnih.govmdpi.com | The energy and localization of FMOs determine the rate and regioselectivity of cycloadditions. |

Table 2: Application of DFT in Studying Sydnone Reactions This table highlights how Density Functional Theory (DFT) is specifically applied to understand the reactivity of sydnones in different chemical transformations.

| Reaction Type | Computational Approach | Information Obtained | Reference Example |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | DFT (Energy Barrier Calculation) | Calculation of transition state energies and activation barriers to predict reaction rates. nih.govdntb.gov.ua | Strain-promoted cycloaddition of 3-phenylsydnone with bicyclononyne. nih.gov |

| Ring Rearrangement | DFT (Reaction Pathway Mapping) | Elucidation of multi-step reaction mechanisms, including identification of intermediates and transition states. goums.ac.irresearchgate.net | Mechanistic study of the rearrangement of this compound. |

| Substituent Effects | DFT with Hammett Analysis | Correlation of calculated electronic parameters (e.g., Hirshfeld charges) with experimental reaction rates. nih.gov | Analysis of how different aryl substituents on the sydnone ring impact cycloaddition kinetics. nih.gov |

Reactivity and Reaction Mechanism Investigations of 4 Bromo 3 Phenylsydnone

Cross-Coupling Reactions of 4-Bromo-3-phenylsydnone

Sonogashira Coupling with Aryl Acetylenes

The Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to 4-bromosydnones. wikipedia.orggold-chemistry.org This reaction is typically carried out using a palladium catalyst, a copper(I) cocatalyst, and an amine base under mild conditions, often at room temperature. wikipedia.orggold-chemistry.orglibretexts.org The versatility of this reaction allows for the coupling of this compound with a variety of aryl acetylenes, leading to the synthesis of 4-alkynylsydnone derivatives. whiterose.ac.uk

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (4-alkynyl-3-phenylsydnone) and regenerate the Pd(0) catalyst.

Copper Cycle:

π-Alkyne Complex Formation: The copper(I) catalyst reacts with the terminal alkyne to form a π-alkyne complex.

Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide intermediate. This intermediate is then transferred to the palladium cycle.

While the traditional Sonogashira reaction requires anhydrous and anaerobic conditions, newer methods have been developed that can be performed under less stringent conditions. organic-chemistry.org Turnbull et al. demonstrated the feasibility of Sonogashira coupling with 4-bromosydnones, although it required the portionwise addition of both the catalyst and the alkyne to achieve full conversion. whiterose.ac.uk

Interactive Table: Reagents and Conditions for Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Conditions | Product |

| This compound | Terminal Aryl Acetylene | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Amine (e.g., Triethylamine, Diisopropylamine) | THF, DMF, etc. | Room Temperature, Inert Atmosphere | 4-(Arylalkynyl)-3-phenylsydnone |

Suzuki-Miyaura Coupling (Contextual, related to this compound)

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. While direct Suzuki-Miyaura coupling of this compound has been explored, it has presented challenges. whiterose.ac.uk An attempted Suzuki-Miyaura coupling of a brominated sydnone (B8496669) with 3-hydroxy-4-methoxyphenylboronic acid pinacol (B44631) ester did not yield the expected cross-coupled product under previously developed conditions. whiterose.ac.uk

However, the principles of Suzuki-Miyaura coupling are relevant in the broader context of modifying the sydnone ring. For instance, mechanochemical approaches have been investigated for the C4-arylation of sydnones. rsc.org In one study, the Suzuki-Miyaura coupling of this compound with phenylboronic acid was attempted under mechanochemical conditions, which involved heating with an external heat gun. rsc.org This resulted in a modest yield of the desired 4-phenyl-3-phenylsydnone. rsc.org

Interestingly, catalyst systems derived from sydnones have been shown to be effective in Suzuki-Miyaura reactions. A palladium complex of an anionic N-heterocyclic carbene derived from N-phenylsydnone was found to be an active catalyst for Suzuki-Miyaura reactions. grafiati.com

Interactive Table: Conditions for Attempted Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Base | Conditions | Yield of 4-phenyl-3-phenylsydnone |

| This compound | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Mechanochemical (ball mill), 100 °C | 47% |

Ring Transformations and Cleavage Mechanisms

Under certain conditions, sydnones can undergo ring rearrangement to form more stable 1,3,4-oxadiazol-2(3H)-ones. This transformation has been observed when 3-phenylsydnone (B89390) is treated with bromine in acetic anhydride (B1165640), yielding 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one. researchgate.net Mechanochemical methods, specifically heated ball-milling, have also been shown to efficiently induce this ring rearrangement. researchgate.net

The rearrangement of sydnones to 1,3,4-oxadiazol-2(3H)-ones involves a complex mechanism of ring opening and closure. One proposed mechanism suggests the intermediacy of a bromocarbonylhydrazine species. researchgate.net This intermediate is thought to react with acetic anhydride to produce the final 1,3,4-oxadiazolin-2-one product. researchgate.net

Another proposed mechanism for the transformation involves the formation of an N-phenylnitrilimine as a key reactive intermediate. beilstein-journals.org This is thought to occur via an internal ring closure, followed by the extrusion of carbon dioxide and subsequent ring opening. beilstein-journals.org

Reactions with Heteroatom Nucleophiles

4-Bromoacetyl-3-phenylsydnone has been shown to react with heteroatom nucleophiles such as thioamides and amidines. oup.com For example, the reaction of 4-bromoacetyl-3-phenylsydnone with thioamides like thiobenzamide (B147508) and 3-phenyl-4-thiocarbamoylsydnone in refluxing ethanol (B145695) leads to the formation of thiazole (B1198619) derivatives. oup.com Similarly, its reaction with benzamidine (B55565) hydrochloride in the presence of a base yields an imidazole (B134444) derivative. oup.com

These reactions proceed via a Hantzsch-type thiazole synthesis, where the bromoacetyl group of the sydnone acts as an α-haloketone. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the bromoacetyl group, followed by cyclization and dehydration to form the thiazole ring.

Interactive Table: Reactions of 4-Bromoacetyl-3-phenylsydnone with Nucleophiles

| Reactant 1 | Reactant 2 (Nucleophile) | Solvent | Conditions | Product | Yield |

| 4-Bromoacetyl-3-phenylsydnone | Thiobenzamide | Ethanol | Reflux | 4-(2-Phenyl-4-thiazolyl)-3-phenylsydnone | 86% oup.com |

| 4-Bromoacetyl-3-phenylsydnone | 3-Phenyl-4-thiocarbamoylsydnone | Ethanol | Reflux | 2,4-Bis(3-phenyl-4-sydnonyl)thiazole | 86% oup.com |

| 4-Bromoacetyl-3-phenylsydnone | Benzamidine hydrochloride | Ethanol | Reflux with NaOEt | 4-(2-Phenyl-4-imidazolyl)-3-phenylsydnone | Not specified |

Formation and Reactivity of Sydnone-Derived Intermediates

Phosphonium (B103445) ylids can be synthesized from 4-bromoacetyl-3-phenylsydnone. oup.com The initial step involves the reaction of 4-bromoacetyl-3-phenylsydnone with triphenylphosphine (B44618) in acetonitrile (B52724) at room temperature, which yields a phosphonium bromide salt. oup.com Subsequent treatment of this salt with aqueous sodium hydroxide (B78521) leads to the formation of (3-phenyl-4-sydnonylcarbonylmethylene)triphenylphosphorane, a phosphonium ylid, in good yield. oup.com This ylid is a key intermediate for synthesizing other sydnone derivatives. oup.comresearchgate.net

Phosphorus ylides are zwitterionic compounds characterized by adjacent positive and negative charges and are crucial reagents in organic synthesis. libretexts.org Their formation typically involves the deprotonation of a phosphonium salt, which is itself generated from the reaction of a phosphine (B1218219) with an alkyl halide. libretexts.orgajol.info

Table 2: Synthesis of Phosphonium Ylid from 4-Bromoacetyl-3-phenylsydnone

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

| 4-Bromoacetyl-3-phenylsydnone | Triphenylphosphine | Phosphonium bromide (9) oup.com | Sodium hydroxide | (3-Phenyl-4-sydnonylcarbonylmethylene)triphenylphosphorane (7a) oup.com |

Sydnone methides serve as precursors for the generation of anionic N-heterocyclic carbenes (aNHCs). nih.govd-nb.info Deprotonation of sydnone methides at the C4-position yields these unique π-electron-rich aNHCs. nih.govnih.govhelsinki.fi These carbenes can be trapped in situ with various reagents. nih.govhelsinki.fi For instance, reaction with elemental selenium, followed by methylation, produces selenoethers. nih.govhelsinki.fi

The carbene carbon atom of the resulting sydnone methide anion exhibits a characteristic upfield shift in its 13C NMR spectrum, with a resonance at approximately δ=155.2 ppm, distinguishing it from classical N-heterocyclic carbenes. nih.govd-nb.info These aNHCs can participate in various chemical transformations, including C-C coupling reactions and the formation of metal complexes with elements like mercury, gold, and rhodium. nih.govd-nb.info

Table 3: Reactivity of Anionic N-Heterocyclic Carbenes Derived from Sydnone Methides

| Precursor | Deprotonation Product | Trapping Reagent | Resulting Product |

| Sydnone Methide | Anionic N-Heterocyclic Carbene nih.govd-nb.info | Selenium and Methylating Agent | Selenoether nih.govhelsinki.fi |

| Sydnone Methide | Anionic N-Heterocyclic Carbene nih.govd-nb.info | Acyl Chlorides | 4-Acylsydnone Methide nih.gov |

| Sydnone Methide | Anionic N-Heterocyclic Carbene nih.govd-nb.info | Gold, Rhodium, Mercury compounds | Metal Complexes nih.govd-nb.info |

Synthetic Utility and Applications of 4 Bromo 3 Phenylsydnone in Organic Synthesis

Construction of Complex Heterocyclic Systems

4-Bromo-3-phenylsydnone serves as a potent 1,3-dipole precursor, enabling its participation in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. This reactivity is central to its application in constructing complex molecular architectures.

Pyrazole (B372694) and Pyrazoline Scaffold Synthesis

The synthesis of pyrazole and pyrazoline derivatives from this compound is a well-established and efficient method. Sydnones, in general, are effective precursors for pyrazole synthesis through 1,3-dipolar cycloaddition reactions with various dipolarophiles. beilstein-journals.org

One common approach involves the reaction of 3-arylsydnones with 2-aryl-1,1-dihalo-1-alkenes in the presence of a mild base like cesium carbonate to produce 1,3-diaryl-4-halo-1H-pyrazoles in moderate to excellent yields. beilstein-journals.org These 4-halopyrazole intermediates are valuable as they can be further functionalized. benthamdirect.comresearchgate.netnih.gov For instance, they can undergo Suzuki-Miyaura cross-coupling reactions with aryl-boronic acids. benthamdirect.comresearchgate.netnih.gov

The reaction of this compound with terminal alkynes under palladium catalysis also yields 4-alkynyl-substituted sydnones, which can subsequently be transformed into pyrazole derivatives. tandfonline.com Additionally, the reaction of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide in an alkaline medium provides 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, a useful starting material for further transformations. mdpi.com

Pyrazoline derivatives can also be accessed using this compound. For example, 3-[3-(5-aryl-2-pyrazolin-3-yl)]phenylsydnones can be brominated to yield 4-bromo-3-[3-(5-aryl-2-pyrazolin-3-yl)]phenylsydnones, which can then be reacted with secondary amines to form pyrazoline-derivatized amides. researchgate.net The synthesis of pyrazolines often involves the cyclocondensation of chalcones with hydrazine (B178648) derivatives. arabjchem.orgmdpi.comchemicalbook.com

Table 1: Synthesis of Pyrazole Derivatives from Sydnones

| Reactants | Dipolarophile | Product | Yield (%) | Reference |

| 3-Phenylsydnone (B89390) | 1-(2,2-dibromovinyl)-4-nitrobenzene | 4-Bromo-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole | 72 | beilstein-journals.org |

| 3-Phenylsydnone | 1-(2,2-dibromovinyl)-4-methylbenzene | 4-Bromo-1-phenyl-3-p-tolyl-1H-pyrazole | 35 | beilstein-journals.org |

| 3-Phenylsydnone | 1-(2,2-dibromovinyl)-4-methylbenzene | 3-Bromo-1-phenyl-4-p-tolyl-1H-pyrazole | 17 | beilstein-journals.org |

| 4-Bromo-1-phenyl-1H-pyrazol-3-ol | Methyl iodide | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | 88 | mdpi.com |

Triazole Ring Formation

While the direct synthesis of triazoles from this compound is less commonly reported, the sydnone (B8496669) ring itself is structurally related to 1,2,3-oxadiazole. The chemistry of sydnones can be leveraged to access triazole systems. For instance, the ring-opening of aryl triazoles followed by cyclization can lead to the formation of other heterocyclic systems, a strategy that highlights the versatility of azole chemistry. mdpi.com

Fused-Ring Systems (e.g., Sydnoquinolines, Cinnolines, Heterohelicenes)

This compound is a key precursor for the synthesis of various fused-ring systems, demonstrating its importance in creating complex polycyclic aromatic compounds.

Sydnoquinolines: The synthesis of sydnoquinolines, which are fused-ring sydnones, has been a focus of research. core.ac.uk Ortho-alkynyl sydnones, which can be prepared from ortho-iodophenyl sydnones via Sonogashira coupling, are important precursors to functionalized sydnoquinolines. core.ac.ukwright.edu The cyclization of these ortho-alkynyl sydnones can be induced by electrophiles. wright.edu

Cinnolines: The transformation of sydnone derivatives into cinnolines has been observed under acidic conditions. wright.edu For example, treatment of 3-(2-(phenylethynyl)phenyl)sydnone with trifluoroacetic acid or trifluoromethanesulfonic acid leads to novel cinnolines, likely through sydnone ring cleavage followed by acid-induced cyclization. wright.edu The synthesis of cinnoline (B1195905) derivatives can also be achieved through various other methods, such as the reaction of 2-nitrophenyl hydrazine derivatives with methyl pyruvate. ijper.org

Heterohelicenes: A notable application of sydnone chemistry is in the synthesis of heterohelicenes, which are helically chiral polycyclic aromatic compounds containing heteroatoms. datapdf.com A sydnone-based approach utilizing 1,3-dipolar cycloadditions has been developed for this purpose. datapdf.com The reaction of polycyclic sydnones with aryne precursors can lead to the formation of heterohelicenes. datapdf.com For example, the reaction of a tricyclic sydnone with a 1,2-naphthyne precursor yielded a hetero- researchgate.net-helicene. datapdf.com Similarly, a tetracyclic sydnone reacted to form a hetero- researchgate.net-helicene. datapdf.com The development of efficient synthetic routes to double heterohelicenes is an active area of research. nih.govchemrxiv.org

Development of Functionalized Sydnone Derivatives

This compound is a versatile starting material for the synthesis of a wide range of functionalized sydnone derivatives. The bromine atom at the C-4 position can be readily displaced or used as a handle for further chemical transformations.

The C-4 position of the sydnone ring can be halogenated using various reagents. researchgate.net For instance, bromination can be achieved with N-bromosuccinimide (NBS). researchgate.net This 4-bromo substituent can then participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl groups at the C-4 position. researchgate.netrsc.org

Furthermore, this compound can be converted to 4-lithio-3-phenylsydnone, which is a powerful nucleophile for the introduction of various functional groups. oup.com For example, reaction with thiocyanogen (B1223195) or selenocyanogen (B1243902) yields bis(4-sydnonyl) sulfides and selenides, respectively. oup.com Alkynylation of this compound with aryl acetylenes under palladium catalysis provides 4-arylethynyl sydnones. tandfonline.com

Role as a Versatile Synthetic Building Block in Organometallic Chemistry

The utility of this compound extends into the realm of organometallic chemistry, where it serves as a valuable ligand precursor and a substrate for metal-catalyzed reactions.

The development of organometallic complexes with sydnone derivatives as bidentate ligands is an area of interest. rsc.orgrsc.org The C-4 functionalization of sydnones is crucial for creating these ligands. rsc.org Mechanochemical methods have been explored for the C-4 arylation of sydnones via Suzuki-Miyaura coupling, aiming to synthesize potential ligands for metal complexes. rsc.orgrsc.org

Palladium-catalyzed reactions are frequently employed to functionalize this compound. The Suzuki-Miyaura cross-coupling reaction is a prime example, allowing for the formation of C-C bonds at the C-4 position. benthamdirect.comresearchgate.netnih.govrsc.org Additionally, Sonogashira coupling reactions are used to introduce alkynyl groups, which are valuable for further synthetic transformations. wright.eduwright.edu The resulting 4-alkynylsydnones can be used in subsequent cycloaddition reactions. wright.edu

Conclusion and Outlook on 4 Bromo 3 Phenylsydnone Research

Summary of Key Research Findings

4-Bromo-3-phenylsydnone is a halogenated derivative of the mesoionic compound 3-phenylsydnone (B89390). Research has established it as a versatile and valuable intermediate in organic synthesis. Its preparation typically involves the direct electrophilic bromination of the 3-phenylsydnone precursor at the C4 position, a reaction characteristic of the aromatic-like nature of the sydnone (B8496669) ring cdnsciencepub.comd-nb.info.

The reactivity of this compound is dominated by two primary pathways. Firstly, it participates in [3+2] cycloaddition reactions with alkynes, where the sydnone ring acts as a 1,3-dipole to form substituted pyrazoles. Notably, the presence of a halogen, such as bromine, at the C4 position has been found to significantly accelerate the rate of these cycloaddition reactions, particularly with strained alkynes nih.gov. Secondly, the carbon-bromine bond at the C4 position is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This has been effectively demonstrated in the Sonogashira coupling with terminal aryl acetylenes, providing a straightforward route to 4-alkynyl-3-phenylsydnones tandfonline.com.

Furthermore, the compound serves as a precursor for other functionalized sydnones through metalation-alkylation sequences. For instance, metalation of this compound can be followed by trifluoroacetylation to yield 4-trifluoroacetyl-3-phenylsydnone clockss.org. These transformations highlight its utility as a foundational building block for more complex sydnone structures. Its role extends to the fields of coordination chemistry, where the C-Br bond allows for synthetic modifications to introduce coordinating moieties, and as a potential precursor to mesoionic carbenes wikipedia.orgamazonaws.com.

Unresolved Challenges and Future Research Directions

Despite its utility, a significant challenge is the lack of comprehensive, publicly available data on the specific physical and spectroscopic properties of this compound itself. Much of its characterization is inferred from derivatives. Future research should focus on the detailed crystallographic and spectroscopic analysis of this specific compound to provide a more robust foundation for computational and mechanistic studies.

Another promising area for future investigation is the deeper exploration of its role as a precursor to mesoionic carbenes (MICs). While the general concept of forming carbenes from sydnones exists, detailed studies on the generation, stability, and reactivity of carbenes derived specifically from this compound are limited. Such research could lead to the development of novel catalysts with unique electronic properties, given that MICs are known to be strong σ-donors wikipedia.org.

Further expansion of its synthetic utility is also warranted. Investigating a broader range of cross-coupling reactions beyond Sonogashira, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, could unlock new pathways to novel classes of polysubstituted sydnones and their subsequent heterocyclic derivatives. Additionally, a systematic study of how the 4-bromo substituent influences the regioselectivity of cycloaddition reactions with unsymmetrical alkynes remains an area ripe for exploration.

Potential Broader Impacts on Organic Chemistry and Materials Science

The chemistry of this compound has considerable potential to impact several scientific domains. In organic chemistry, its primary contribution lies in providing efficient access to highly substituted pyrazoles. Pyrazole (B372694) scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmaceuticals. By facilitating the construction of these heterocycles, research on this compound indirectly contributes to drug discovery programs.

In the burgeoning field of mesoionic carbenes, this compound serves as a key potential starting material. The development of new MICs is crucial for advancing organometallic catalysis. The unique electronic environment of sydnone-based MICs could lead to catalysts with enhanced stability or novel reactivity compared to more common N-heterocyclic carbenes nih.gov. These new catalysts could find applications in areas from fine chemical synthesis to polymer chemistry.

In materials science, the ability to functionalize the sydnone core via cross-coupling reactions opens the door to creating novel organic materials. The resulting arylethynyl sydnones and other derivatives could be investigated for their photophysical properties, potentially leading to new fluorescent dyes, organic light-emitting diode (OLED) components, or molecular sensors. The rigid, planar nature of the sydnone ring combined with extended π-systems introduced via the C4 position makes these compounds attractive targets for materials with interesting electronic and optical characteristics.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-3-phenylsydnone, and how can purity (>97%) be ensured?

- Methodology : Use nucleophilic substitution or cycloaddition reactions, incorporating brominated precursors (e.g., 4-bromoacetyl derivatives) under controlled conditions (e.g., anhydrous environment, 0–6°C storage for sensitive intermediates) . Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography. Validate purity using high-performance liquid chromatography (HPLC) with UV detection (>97% HLC/GC criteria) . Confirm structural integrity with H/C NMR and FT-IR spectroscopy.

Q. How should researchers characterize the crystal structure of this compound?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refine data using software like SHELX, ensuring a low R-factor (<0.06) and high data-to-parameter ratio (>15:1) . Compare bond lengths (e.g., mean C–C = 0.005 Å) and angles with density functional theory (DFT) calculations for validation .

Q. What spectroscopic techniques are critical for distinguishing this compound from analogs?

- Methodology : Combine mass spectrometry (HRMS) for molecular weight confirmation and bromine isotopic patterns. Use F NMR (if fluorinated analogs are present) and IR spectroscopy to identify sydnone ring vibrations (~1750 cm) . Cross-reference with databases like NIST Chemistry WebBook for spectral matching .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms for sydnone derivatives be resolved?

- Methodology : Employ constraint-based random simulation to test mechanistic hypotheses under varying conditions (e.g., solvent polarity, temperature) . Validate via kinetic isotope effects (KIEs) or intermediate trapping experiments. Cross-correlate results with computational studies (e.g., DFT for transition-state analysis) .

Q. What computational strategies are effective for predicting the pharmacological activity of this compound?

- Methodology : Use molecular docking (AutoDock Vina) to screen against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Correlate electronic properties (HOMO-LUMO gaps) with bioactivity using QSAR models .

Q. How can researchers evaluate the stability of this compound under physiological conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) to assess hydrolysis rates. Use LC-MS to identify degradation products and propose degradation pathways .

Data Analysis & Validation

Q. What statistical approaches address variability in biological assays involving this compound?

- Methodology : Apply ANOVA with post-hoc Tukey tests for dose-response studies. Use principal component analysis (PCA) to disentangle assay noise from true bioactivity signals. Report confidence intervals (95%) for IC values .

Q. How should conflicting crystallographic data for brominated sydnones be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。